6-amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Description
The compound “6-amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrazole derivative with other heterocyclic scaffolds . Pyrazoles are important building blocks in many medicinally active new chemical entities .
Synthesis Analysis
A one-pot multicomponent protocol was used for the synthesis of this compound . The process involved treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of [BMIM]BF4 as a medium at 70–75°C for 110–120 minutes . This synthetic strategy has the advantages of excellent yields, straightforward protocol, being environment friendly, short reaction times, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, a furan ring, and a nitrile group .Chemical Reactions Analysis
The synthesis of this compound involves a multicomponent reaction (MCR), which results in the formation of many bonds between three or more reactants in a single step without the need to separate any intermediates or change the solvent .Mechanism of Action
Target of Action
The primary target of this compound is the p38 MAP kinase . This kinase is a crucial part of the MAPK signaling pathway, which plays a significant role in cellular responses to various stimuli, including cytokines, heat shock, and osmotic stress .
Mode of Action
The compound interacts with the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . The binding affinity of the compound to the lipid pocket is higher than to the ATP-binding pocket, suggesting potential applications as allosteric inhibitors . The most biologically active compound had a binding affinity comparable to those of other proven lipid pocket inhibitors .
Biochemical Pathways
The compound affects the MAPK signaling pathway by inhibiting the p38 MAP kinase . This inhibition can lead to downstream effects such as the alteration of cellular responses to various stimuli .
Pharmacokinetics
The compound’s interaction with the lipid-binding pocket of p38 map kinase suggests that it may have good bioavailability .
Result of Action
The inhibition of p38 MAP kinase by this compound can lead to a variety of molecular and cellular effects. For instance, it can alter cellular responses to various stimuli . The compound is also predicted to exhibit activity as an apoptosis agonist , which means it could potentially induce programmed cell death.
Properties
IUPAC Name |
6-amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-11-5-7-13(8-6-11)23-19-16(12(2)22-23)17(15-4-3-9-24-15)14(10-20)18(21)25-19/h3-9,17H,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJNBYACNXCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CO4)C(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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